O-(6-aminohexyl)hydroxylaminedihydrochloride

Description

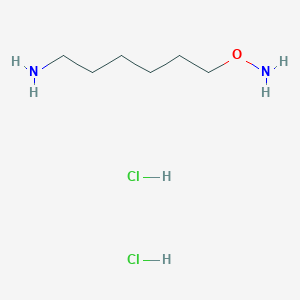

O-(6-Aminohexyl)hydroxylamine dihydrochloride is a bifunctional compound featuring a hydroxylamine group (-ONH₂) substituted with a 6-aminohexyl chain and stabilized by two hydrochloride counterions. This structure confers unique solubility and reactivity, making it valuable in biochemical applications such as affinity chromatography and bioconjugation. The aminohexyl chain acts as a spacer, enabling covalent coupling to matrices (e.g., Sepharose) or biomolecules, while the hydroxylamine moiety participates in oxime ligation or metal coordination . The dihydrochloride form enhances aqueous solubility and stability compared to neutral or mono-salt analogs.

Properties

Molecular Formula |

C6H18Cl2N2O |

|---|---|

Molecular Weight |

205.12 g/mol |

IUPAC Name |

O-(6-aminohexyl)hydroxylamine;dihydrochloride |

InChI |

InChI=1S/C6H16N2O.2ClH/c7-5-3-1-2-4-6-9-8;;/h1-8H2;2*1H |

InChI Key |

DKDLPEMMRWMYEA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCON)CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: 6-Aminohexanol

The synthesis begins with commercially available 6-aminohexanol, which contains both an amino group and a primary alcohol functional group.

Protection of the Amino Group

To avoid undesired reactions on the amino group during subsequent steps, it is protected, commonly using di-tert-butyl dicarbonate ((Boc)2O), yielding Boc-protected 6-aminohexanol.

- Reaction conditions: Typically performed in an organic solvent such as dichloromethane or methanol at low temperature (0°C to room temperature).

- Purpose: Protect the amino group as Boc-carbamate to allow selective functionalization of the hydroxyl group.

Hydrazinolysis and Deprotection

- Hydrazinolysis: The phthalimide protecting group is removed by treatment with hydrazine hydrate, liberating the free hydroxylamine.

- Boc Deprotection: The Boc group is removed using hydrochloric acid (e.g., 5.9 M HCl at 0°C), producing the free amine.

- Final salt formation: The compound is isolated as the dihydrochloride salt to enhance stability and solubility.

Reaction Scheme Summary (Based on Literature)

| Step | Reactants / Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-aminohexanol + (Boc)2O in MeOH or CH2Cl2 | Boc-6-aminohexanol | High | Amino group protection |

| 2 | Boc-6-aminohexanol + N-hydroxyphthalimide + Mitsunobu reagents | Boc-protected O-(6-phthalimidooxy)hexylamine | Moderate | Introduction of hydroxylamine precursor |

| 3 | Hydrazine hydrate in MeOH | Boc-protected O-(6-aminohexyl)hydroxylamine | High | Removal of phthalimide group |

| 4 | 5.9 M HCl at 0°C | O-(6-aminohexyl)hydroxylaminedihydrochloride | High | Boc deprotection and salt formation |

Experimental Details and Conditions

- Protection: The amino group is protected by adding (Boc)2O to 6-aminohexanol in methanol at 0°C to room temperature, stirring until completion.

- Mitsunobu Reaction: The Boc-protected aminohexanol is reacted with N-hydroxyphthalimide in the presence of triphenylphosphine and DEAD under inert atmosphere, typically at 0–25°C.

- Hydrazinolysis: The phthalimide intermediate is treated with hydrazine hydrate in methanol at room temperature for 2 hours, precipitating the free hydroxylamine derivative.

- Deprotection: The Boc group is removed by cooling the solution to 0°C and adding concentrated hydrochloric acid to yield the dihydrochloride salt.

Analytical Data and Purification

- Purification: Flash chromatography using dichloromethane/methanol mixtures (e.g., 95:5) is employed to isolate the pure compound.

- Characterization: 1H NMR spectra confirm the structure, with characteristic signals for the aminohexyl chain and hydroxylamine moiety.

- Yield: Overall yields for the multi-step synthesis range between 65% to 77%, depending on reaction scale and purification efficiency.

Comparative Notes on Alternative Methods

While the Mitsunobu approach is the most documented, alternative methods such as direct nucleophilic substitution or reductive amination have been less successful due to side reactions or lower yields. The protection-deprotection strategy ensures selectivity and purity.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Starting material | 6-Aminohexanol |

| Amino protection reagent | Di-tert-butyl dicarbonate ((Boc)2O) |

| Hydroxylamine introduction | Mitsunobu reaction with N-hydroxyphthalimide |

| Deprotection conditions | 5.9 M HCl at 0°C |

| Hydrazinolysis reagent | Hydrazine hydrate in methanol |

| Purification method | Flash chromatography (CH2Cl2/MeOH 95:5) |

| Typical overall yield | 65–77% |

| Final form | Dihydrochloride salt |

Reference to Research Findings

The described synthesis is based on a detailed procedure reported in peer-reviewed chemical synthesis literature, which highlights the importance of protecting groups and careful control of reaction conditions to obtain this compound in good yield and purity. This method is widely accepted for preparing this compound for use in biochemical conjugation and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: : O-(6-aminohexyl)hydroxylaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes, while substitution reactions can produce various substituted hydroxylamines .

Scientific Research Applications

Chemistry: : In chemistry, O-(6-aminohexyl)hydroxylaminedihydrochloride is used as a reagent for the synthesis of other compounds and as a catalyst in various reactions.

Biology: : In biological research, this compound is employed to modify biomolecules, such as proteins and nucleic acids, enabling the study of their functions and interactions.

Medicine: : In medicine, it is used in drug delivery systems to enhance the efficacy and targeting of therapeutic agents.

Industry: : Industrial applications include its use in the production of specialty chemicals and materials, where its unique properties are leveraged to achieve specific performance characteristics.

Mechanism of Action

The mechanism of action of O-(6-aminohexyl)hydroxylaminedihydrochloride involves its interaction with molecular targets through its amino and hydroxylamine groups. These interactions can lead to the formation of covalent bonds with biomolecules, altering their structure and function . The pathways involved may include enzymatic reactions and binding to specific receptors .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between O-(6-aminohexyl)hydroxylamine dihydrochloride and related hydroxylamine derivatives:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of O-(6-aminohexyl)hydroxylamine dihydrochloride to achieve high purity and yield?

- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions (e.g., temperature, solvent polarity) and employing catalysts. For amine-containing compounds like this, continuous flow reactions or reductive amination protocols can improve yield . Purification via recrystallization in ethanol or methanol is recommended to remove unreacted precursors. Characterization using NMR (¹H/¹³C) and HPLC-MS ensures structural fidelity and purity ≥95% .

Q. What are the recommended techniques for characterizing O-(6-aminohexyl)hydroxylamine dihydrochloride in solution?

- Methodological Answer : Use UV-Vis spectroscopy to monitor amine group reactivity (e.g., absorbance at 210–230 nm). Ion chromatography confirms chloride content in the dihydrochloride salt. Stability in aqueous buffers (pH 4–7) should be validated via kinetic studies using LC-MS to detect decomposition products like free hydroxylamine .

Q. How does the dihydrochloride salt form influence solubility and stability in biological assays?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility (critical for in vitro assays) by increasing ionic interactions. However, prolonged storage in neutral buffers may lead to chloride ion dissociation. Pre-formulate stock solutions in acidic conditions (pH 3–4) and validate stability over 24 hours using spectrophotometric methods .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of O-(6-aminohexyl)hydroxylamine dihydrochloride across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, redox environment). For example, calmodulin inhibition assays require strict control of Ca²⁺ concentrations, as seen in related aminohexyl compounds . Replicate experiments under standardized conditions (e.g., ISO guidelines) and use orthogonal assays (e.g., SPR, ITC) to confirm binding affinities .

Q. How can researchers design experiments to probe the redox behavior of O-(6-aminohexyl)hydroxylamine dihydrochloride in catalytic systems?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) identifies redox potentials of the hydroxylamine moiety. Pair with ESR spectroscopy to detect radical intermediates during oxidation. Control O₂ levels, as auto-oxidation may skew results. Reference analogous compounds (e.g., pentafluorobenzyl derivatives) for mechanistic insights .

Q. What are the best practices for analyzing stability under varying environmental conditions (e.g., light, humidity)?

- Methodological Answer : Conduct accelerated stability studies:

- Light sensitivity : Expose solid samples to UV-A/B (ICH Q1B guidelines) and monitor degradation via TLC or HPLC.

- Humidity : Store at 25°C/60% RH for 4 weeks; quantify hygroscopicity using dynamic vapor sorption (DVS).

- Thermal stability : Use DSC/TGA to identify decomposition thresholds (>150°C common for dihydrochloride salts) .

Methodological Challenges and Solutions

Q. How to mitigate interference from byproducts during coupling reactions involving O-(6-aminohexyl)hydroxylamine dihydrochloride?

- Answer : Byproducts like Schiff bases or oxidized species often form during amine-mediated reactions. Use scavenger resins (e.g., polymer-bound cyanoborohydride) to trap unreacted aldehydes. Monitor reaction progress in real-time via inline IR spectroscopy to optimize stoichiometry .

Q. What computational tools predict interaction sites of O-(6-aminohexyl)hydroxylamine dihydrochloride with enzymatic targets?

- Answer : Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) models binding modes. Validate predictions with alanine-scanning mutagenesis of target proteins. Cross-reference with structural databases (e.g., PDB) for conserved binding motifs in amine-recognizing enzymes .

Safety and Handling

Q. What are the critical safety protocols for handling O-(6-aminohexyl)hydroxylamine dihydrochloride in oxygen-rich environments?

- Answer : The hydroxylamine group is prone to exothermic decomposition in O₂. Use inert atmospheres (N₂/Ar) for solid handling and store in vacuum-sealed containers. Conduct small-scale reactivity tests (<100 mg) before scaling up. Emergency protocols should include acid-neutralization kits (e.g., 1M HCl) for spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.